Z-Tyr(Bzl)-OH

Descripción general

Descripción

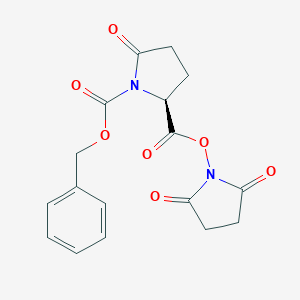

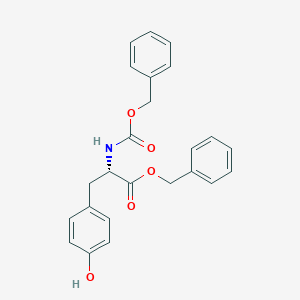

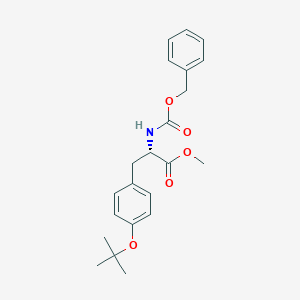

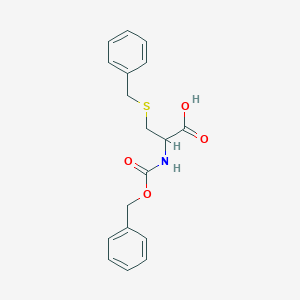

Z-Tyr(Bzl)-OH, also known as Z-O-benzyl-L-tyrosine, is a chemical compound with the molecular formula C24H23NO5 . It has a molecular weight of 405.45 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of Z-Tyr(Bzl)-OH is represented by the SMILES stringOC(=O)C@Hcc1)NC(=O)OCc3ccccc3 . The InChI code for Z-Tyr(Bzl)-OH is 1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1 . Physical And Chemical Properties Analysis

Z-Tyr(Bzl)-OH is a solid substance . It has a boiling point of 624.4°C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

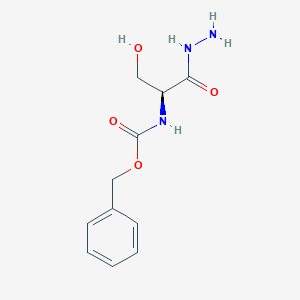

Synthesis and Characterization in Peptides

Z-Tyr(Bzl)-OH, a tyrosine derivative, has been utilized in the synthesis and characterization of various peptides. For instance, its application was demonstrated in the preparation of Tyr(Bzl) and Tyr gramicidin A, where it was involved in solid-phase synthesis and characterized through techniques like chromatography, circular dichroism, and single-channel measurements. This process highlighted the importance of Z-Tyr(Bzl)-OH in studying peptide structures and functions, as well as its role in modifying peptide properties (Trudelle & Heitz, 2009).

Role in Biological Systems

The derivative has also been implicated in studies focusing on biological systems. Research on for-Met-Tyr(Bzl)-Phe-OMe, for instance, explored the impact of introducing bulky protecting groups like Bzl on the biological activities of human neutrophils, including chemotactic response and superoxide anion production. Such studies shed light on the biological interactions and implications of modified amino acids in various cellular processes (Cavicchioni, Turchetti, & Spisani, 2002).

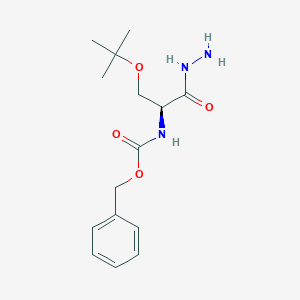

Biomedical Research and Drug Delivery

In biomedical research, Z-Tyr(Bzl)-OH has contributed to the development of novel materials. A noteworthy application is in the formulation of self-assembled peptide-based hydrogels, which are crucial for drug delivery due to their biocompatibility and structural properties. Specifically, hydrogels based on Cbz-protected dehydropeptides, including variants with Z-Tyr(Bzl)-OH, have been investigated for their potential as nanocarriers for drug delivery, demonstrating the versatility of this derivative in creating materials for therapeutic applications (Veloso et al., 2021).

Enhancement in Sensing Technology

Z-Tyr(Bzl)-OH has been applied in enhancing sensing technologies as well. For instance, its integration in the development of a graphene oxide amplification platform, tagged with tyrosinase-zinc oxide quantum dot hybrids, has been reported. This platform significantly increased the sensitivity for detecting specific compounds, showcasing the role of Z-Tyr(Bzl)-OH in improving analytical methods and sensor technologies (Rather, Pilehvar, & Wael, 2014).

Safety And Hazards

Z-Tyr(Bzl)-OH is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAODWFPTVIUSZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275518 | |

| Record name | Z-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr(Bzl)-OH | |

CAS RN |

16677-29-5 | |

| Record name | Z-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)